Digitolutein

Catalog No.
S593092
CAS No.
477-86-1
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitolutein

CAS Number

477-86-1

Product Name

Digitolutein

IUPAC Name

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3

InChI Key

WCRMDMYSQWZTSF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O

Synonyms

digitolutein

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O

Digitolutein is a naturally occurring anthraquinone compound found in various plants, including Polygonum multiflorum (also known as He Shou Wu) and Rubia cordifolia (Madder root) []. While its potential health benefits have been explored in traditional medicine, scientific research on digitolutein is still in its early stages. Here's an overview of its current research applications:

Antioxidant and Anti-inflammatory Properties:

Several studies have investigated the potential antioxidant and anti-inflammatory properties of digitolutein. In vitro studies suggest that digitolutein can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, potentially offering benefits for conditions like chronic inflammation and oxidative stress [, ]. However, further research is needed to confirm these findings in vivo (living organisms) and understand the mechanisms of action.

Neuroprotective Effects:

Limited research suggests that digitolutein might possess neuroprotective properties. Studies on Drosophila melanogaster (fruit flies) and Caenorhabditis elegans (roundworms) have shown that digitolutein can improve lifespan and protect against neurodegeneration [, ]. However, these findings cannot be directly translated to humans, and further research is needed to explore its potential benefits in mammalian models and clinical trials.

Other Potential Applications:

Preliminary research suggests that digitolutein might have other potential applications, including:

  • Anti-cancer properties: In vitro studies have shown that digitolutein can induce cell death in cancer cell lines []. However, further research is needed to understand its efficacy and safety in vivo.
  • Antimicrobial activity: Some studies have shown that digitolutein exhibits antimicrobial activity against certain bacteria and fungi. However, further research is needed to explore its potential therapeutic applications.

Digitolutein is a naturally occurring compound classified under the category of anthraquinones, which are characterized by a specific structure comprising two carbonyl groups (C=O) attached to a benzene ring. This compound has been isolated from various plant sources, notably from the roots of Digitalis viridiflora, where it was identified alongside other anthraquinones. Its molecular structure and properties have been extensively studied using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

  • Reduction Reactions: Digitolutein can undergo reduction to form less oxidized derivatives.
  • Carbonyl Addition Reactions: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Oxidation Reactions: It can also be oxidized to form more complex structures or derivatives .

These reactions enhance its utility in synthetic organic chemistry and pharmacological applications.

Digitolutein exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Antioxidant Activity: Like many anthraquinones, digitolutein demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties: Studies have shown that digitolutein possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Antitumor Effects: Preliminary research indicates that digitolutein may inhibit tumor growth, although further studies are needed to elucidate its mechanisms and efficacy in cancer therapy .

The synthesis of digitolutein can be achieved through several methods:

  • Natural Extraction: It is primarily obtained through the extraction from plants such as Digitalis viridiflora using solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler anthraquinone derivatives. Techniques such as condensation reactions and subsequent modifications are commonly employed .

Digitolutein has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in treating diseases related to oxidative stress and microbial infections.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing skin aging and damage from environmental factors.
  • Dyes and Pigments: As an anthraquinone, digitolutein can be utilized as a dye due to its vibrant color and stability .

Research into the interactions of digitolutein with biological molecules has revealed its potential as a lead compound for drug development:

  • Protein Binding Studies: Digitolutein has been shown to bind effectively with certain proteins, which may enhance its bioavailability and therapeutic efficacy.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes that play roles in disease pathways, including those involved in metabolic disorders .

Several compounds share structural similarities with digitolutein, each possessing unique properties:

Compound NameStructure TypeNotable Properties
EmodinAnthraquinoneAntimicrobial, anti-inflammatory
ChrysophanolAnthraquinoneAntioxidant, anticancer
Aloe-emodinAnthraquinoneLaxative effects, potential anticancer
MorindoneAnthraquinoneAntimicrobial, anti-diabetic

Digitolutein stands out due to its specific combination of biological activities and its unique structural characteristics among anthraquinones. Its dual functionality as both an antioxidant and antimicrobial agent makes it particularly valuable compared to other similar compounds .

Digitolutein (CAS: 477-86-1) is an anthraquinone derivative with the systematic IUPAC name 2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione. Its molecular formula is C₁₆H₁₂O₄, and it has a molecular weight of 268.26 g/mol. The compound features a tricyclic anthraquinone backbone substituted with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 1, and 3, respectively.

Synonyms and Identifiers:

  • 2-Hydroxy-1-methoxy-3-methyl-9,10-anthraquinone
  • 2-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione
  • Wikidata ID: Q83070179

Historical Context in Phytochemical Research

Digitolutein was first isolated from Digitalis lanata callus tissues in the 1970s, marking its discovery in plant cell cultures. Later, it was identified in Morinda lucida, a plant used in traditional African medicine for treating malaria. The 1992 study by Koumaglo et al. demonstrated its antimalarial activity against Plasmodium falciparum, sparking interest in its therapeutic potential.

XLogP3

2.8

Other CAS

477-86-1

Wikipedia

Digitolutein

Dates

Modify: 2023-08-15

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